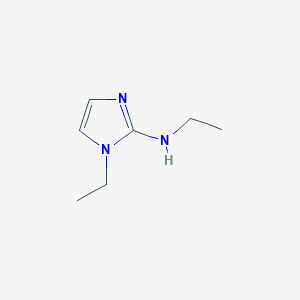

N,1-diethyl-1H-imidazol-2-amine

Overview

Description

N,1-diethyl-1H-imidazol-2-amine is a heterocyclic organic compound that belongs to the class of imidazoles Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-diethyl-1H-imidazol-2-amine typically involves the reaction of diethylamine with imidazole derivatives. One common method is the alkylation of imidazole with diethylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions . Another approach involves the use of N-alkyl enamines, which can be transformed into highly substituted imidazoles in the presence of (diacetoxyiodo)benzene and TMSN3 under copper salt catalysis .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N,1-diethyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts such as copper salts .

Major Products

The major products formed from these reactions include imidazole oxides, reduced imidazole derivatives, and substituted imidazoles, depending on the specific reaction and conditions employed .

Scientific Research Applications

N,1-diethyl-1H-imidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,1-diethyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,1-diethyl-1H-imidazol-2-amine include other N-substituted imidazoles, such as N-methylimidazole and N-ethylimidazole . These compounds share the imidazole ring structure but differ in the nature of the substituents attached to the nitrogen atoms.

Uniqueness

This compound is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

N,1-diethyl-1H-imidazol-2-amine is a compound that belongs to the imidazole class of compounds, known for their diverse biological activities. This article synthesizes existing research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Imidazole Compounds

Imidazole derivatives are recognized for their broad spectrum of biological activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The imidazole ring's ability to participate in various chemical reactions makes it a valuable scaffold in medicinal chemistry. The specific compound this compound has been investigated for its unique biological properties and potential therapeutic uses.

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit significant antimicrobial properties. For example, studies have demonstrated that various imidazole compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, a study by Jain et al. evaluated the antimicrobial activity of synthesized imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using the cylinder well diffusion method. The results indicated that certain derivatives exhibited potent antimicrobial activity comparable to standard antibiotics like Norfloxacin .

Table 1: Antimicrobial Activity of Imidazole Derivatives

Anticancer Activity

The anticancer potential of imidazole derivatives has also been explored extensively. Various studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through different mechanisms such as inhibition of specific kinases or modulation of signaling pathways. For instance, certain imidazole derivatives have been shown to inhibit the proliferation of cancer cell lines in vitro by inducing cell cycle arrest and promoting apoptosis .

The biological activity of this compound can be attributed to its structural features which allow it to interact with biological targets effectively:

- Enzyme Inhibition : Imidazole compounds often act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins.

- Receptor Modulation : They can modulate receptor activity, impacting various signaling pathways involved in disease processes.

- Antioxidant Properties : Some studies suggest that imidazole derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases .

Study on Antiparasitic Activity

A study focused on the antiparasitic activity of imidazole derivatives found that modifications at specific positions on the imidazole ring significantly enhanced efficacy against parasites such as Trypanosoma brucei. The study highlighted that N-substituted imidazoles showed improved potency compared to their unsubstituted counterparts .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed critical insights into how structural modifications affect biological activity. For instance, the introduction of electron-withdrawing groups at certain positions on the imidazole ring enhanced solubility and bioavailability while maintaining or increasing potency against various biological targets .

Properties

IUPAC Name |

N,1-diethylimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-8-7-9-5-6-10(7)4-2/h5-6H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXFBCUGAYBXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CN1CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.